molecular formula C17H16N2O4 B7886018 3-(2,5-dimethoxybenzyl)-2,4(1H,3H)-quinazolinedione

3-(2,5-dimethoxybenzyl)-2,4(1H,3H)-quinazolinedione

Cat. No.: B7886018
M. Wt: 312.32 g/mol
InChI Key: HFQKMGVXYKDFRW-UHFFFAOYSA-N
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Description

3-(2,5-Dimethoxybenzyl)-2,4(1H,3H)-quinazolinedione is an organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxybenzyl)-2,4(1H,3H)-quinazolinedione typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of the 2,5-Dimethoxybenzyl Group: The 2,5-dimethoxybenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the quinazoline core under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethoxybenzyl)-2,4(1H,3H)-quinazolinedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the quinazoline core or the benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce dihydroquinazolines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Quinazoline derivatives are known for their therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxybenzyl)-2,4(1H,3H)-quinazolinedione would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.

    Receptor Binding: It could bind to receptors on cell surfaces, modulating signal transduction pathways.

    DNA Intercalation: The compound might intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    2,4(1H,3H)-Quinazolinedione: The parent compound without the 2,5-dimethoxybenzyl group.

    3-Benzyl-2,4(1H,3H)-quinazolinedione: A similar compound with a benzyl group instead of the 2,5-dimethoxybenzyl group.

    3-(2-Methoxybenzyl)-2,4(1H,3H)-quinazolinedione: A related compound with a 2-methoxybenzyl group.

Uniqueness

The presence of the 2,5-dimethoxybenzyl group in 3-(2,5-dimethoxybenzyl)-2,4(1H,3H)-quinazolinedione can significantly influence its chemical properties, biological activity, and potential applications. This makes it distinct from other quinazoline derivatives and highlights its potential for unique applications in various fields.

Properties

IUPAC Name

3-[(2,5-dimethoxyphenyl)methyl]-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-22-12-7-8-15(23-2)11(9-12)10-19-16(20)13-5-3-4-6-14(13)18-17(19)21/h3-9H,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQKMGVXYKDFRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CN2C(=O)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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